BenchChemオンラインストアへようこそ!

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

MetAP2 enzyme inhibition cancer

This is a defined MetAP2 inhibitor (IC50=10 nM) with a known X-ray structure (PDB: 1YW7). It serves as a benchmark reference standard for medicinal chemistry. Due to high plasma protein binding (99.8%), it is essential for validating assays and quantifying structural modifications. Procure this specific compound to ensure reproducible pharmacological data.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 138964-56-4
Cat. No. B2509898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid
CAS138964-56-4
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H13NO4S/c1-10-7-8-13(12(9-10)14(16)17)15-20(18,19)11-5-3-2-4-6-11/h2-9,15H,1H3,(H,16,17)
InChIKeyHXQLTRSIZRSFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid: MetAP2 Inhibitor with Defined Potency and Cellular Activity


5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid (CAS 138964-56-4, PDB ligand code A41) is a synthetic anthranilic acid sulfonamide that functions as a reversible inhibitor of human methionine aminopeptidase 2 (MetAP2) [1]. The compound features a 5-methyl substitution on the benzoic acid core and a phenylsulfonyl group attached to the 2-amino position, a structural arrangement that confers specific binding interactions within the MetAP2 active site as determined by X-ray crystallography [2]. It is primarily employed as a tool compound in cancer research and in studies of angiogenesis inhibition due to its well-characterized activity profile.

Why Generic Anthranilic Acid Sulfonamides Cannot Substitute for 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid in MetAP2 Research


Within the anthranilic acid sulfonamide class, minor structural variations profoundly alter both enzyme inhibitory potency and, critically, the extent of plasma protein binding [1]. For instance, the closely related analog compound 4 exhibits a plasma protein binding of 99.7%, while the target compound demonstrates 99.8% binding, a difference that, though seemingly small, can impact free drug concentration and cellular activity [2]. Furthermore, the introduction of amine-tethered modifications to the benzenesulfonyl group, as seen in advanced analogs, can reduce albumin binding by 2- to 10-fold [1]. Such quantitative differences in protein binding and resulting cellular potency mean that simply substituting one anthranilic acid sulfonamide for another, without rigorous verification of the specific substitution pattern, introduces significant experimental variability and can invalidate comparative pharmacological studies.

Quantitative Differentiation of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid from Structural Analogs and In-Class Inhibitors


MetAP2 Enzyme Inhibition: Comparative Potency of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid (designated as compound 5) demonstrates potent inhibition of the Mn2+ form of human MetAP2 with an IC50 of 10 nM [1]. This potency serves as a baseline for evaluating structural modifications; for example, the addition of protonatable amine tethers to the benzenesulfonyl group typically results in a 2- to 10-fold decrease in enzyme inhibitory activity [1].

MetAP2 enzyme inhibition cancer

Cellular Anti-Proliferative Activity of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid in HT-1080 Fibrosarcoma Cells

In HT-1080 human fibrosarcoma cells, 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid (compound 5) inhibits proliferation with an EC50 of 2.4 µM [1]. This cellular activity is significantly reduced compared to its enzyme potency due to extensive plasma protein binding, highlighting a key limitation of the unmodified scaffold [2]. In contrast, optimized analogs incorporating amine tethers (e.g., compound 24b) exhibit improved cellular potency as a result of reduced albumin binding [1].

cancer cell proliferation HT-1080

Plasma Protein Binding: Quantitative Comparison of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid with Analog 4

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid (compound 5) exhibits extensive plasma protein binding, measured at 99.8% in rat plasma [1]. This value is marginally higher than that of the closely related analog compound 4, which displays 99.7% protein binding [1]. Both compounds demonstrate high affinity for human serum albumin (HSA), a property that significantly impacts their free fraction and cellular activity, necessitating structural modifications to reduce albumin binding for improved in vivo efficacy [1].

protein binding pharmacokinetics albumin

Optimal Use Cases for 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid Based on Validated Quantitative Evidence


Use as a Baseline Reference Compound in MetAP2 Inhibitor Optimization Programs

Given its well-defined MetAP2 inhibitory potency (IC50 = 10 nM) and cellular activity (EC50 = 2.4 µM) [1], 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid serves as an ideal reference standard for medicinal chemistry efforts aimed at improving the pharmacological properties of anthranilic acid sulfonamides. Researchers can benchmark the enzyme and cellular potency of new analogs against this established baseline to quantify the impact of structural modifications on target engagement and cellular efficacy.

Investigation of Albumin Binding Mechanisms and Structure-Activity Relationships

The compound's high plasma protein binding (99.8%) [1], coupled with the availability of its X-ray co-crystal structure with MetAP2 (PDB ID: 1YW7) [2], makes it a valuable tool for studying the structural determinants of albumin binding within the sulfonamide class. It can be used in competitive binding assays and molecular modeling studies to validate strategies for reducing protein binding, such as the introduction of amine tethers, which have been shown to decrease albumin affinity by 2- to 10-fold [1].

In Vitro Target Engagement Studies for MetAP2 in Cancer Cell Lines

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid is suitable for in vitro experiments designed to confirm MetAP2 target engagement in cell-based assays. Its activity in HT-1080 cells (EC50 = 2.4 µM) [1] provides a measurable window for assessing target modulation, and its use as a tool compound can help validate the role of MetAP2 inhibition in specific cancer models. The compound's activity can be compared to that of more advanced, albumin-binding-reduced analogs to dissect the contribution of protein binding to cellular potency.

Biochemical Assay Development and High-Throughput Screening

As a potent and reversible MetAP2 inhibitor (IC50 = 10 nM) [1], this compound is well-suited for use as a positive control in the development and validation of biochemical assays for MetAP2 activity. Its well-characterized inhibitory profile allows for the calibration of assay sensitivity and the establishment of robust Z' factors for high-throughput screening campaigns aimed at identifying novel MetAP2 inhibitors.

Quote Request

Request a Quote for 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.